molecular formula C7H15NO3 B1585656 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid CAS No. 7522-44-3

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

Cat. No.: B1585656
CAS No.: 7522-44-3
M. Wt: 161.2 g/mol
InChI Key: UKFHHTGBNYQWFD-UHFFFAOYSA-N
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Description

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is an organic compound with significant applications in various scientific fields. It is known for its role as a buffer in biochemical and molecular biology experiments, particularly in maintaining pH stability in solutions.

Biochemical Analysis

Biochemical Properties

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly as a component of buffer solutions. It interacts with various enzymes and proteins, including lactate dehydrogenase and nucleic acids. The compound’s primary amine group allows it to undergo typical amine reactions, such as condensations with aldehydes. Additionally, this compound can complex with metal ions in solution, further influencing its biochemical interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by maintaining pH stability, which is essential for cellular metabolism and enzyme activity. The compound can impact cell signaling pathways and gene expression by acting as a buffer in the cellular environment. Its role in stabilizing enzymes and enhancing their effects is particularly noteworthy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation and activity. The compound’s ability to form complexes with metal ions also plays a role in its molecular mechanism. Changes in gene expression can occur due to the compound’s buffering capacity, which maintains the optimal pH for various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies. Its buffering capacity can be influenced by temperature and concentration changes. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s importance in maintaining pH stability over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively maintains pH stability without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including enzyme inhibition and metabolic disturbances. Threshold effects have been observed, indicating the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and metabolite levels by maintaining the optimal pH for enzymatic reactions. The compound’s interactions with metal ions also play a role in its metabolic functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring its availability for biochemical reactions. The compound’s distribution is crucial for its role in maintaining pH stability across different cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. The compound’s localization is essential for its role in stabilizing enzymes and maintaining pH stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid typically involves the exhaustive condensation of nitromethane with formaldehyde under basic conditions. This process produces an intermediate compound, which is then hydrogenated to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is extensively used in:

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is unique due to its specific molecular structure, which provides distinct buffering capacities and reactivity profiles compared to its analogs. This uniqueness makes it particularly valuable in specialized scientific and industrial applications .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHHTGBNYQWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370029
Record name 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7522-44-3
Record name 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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